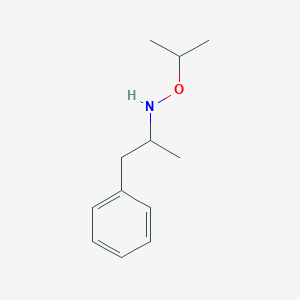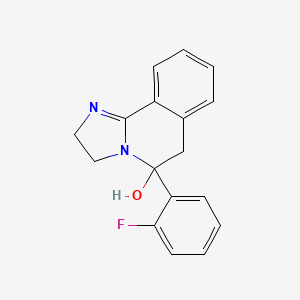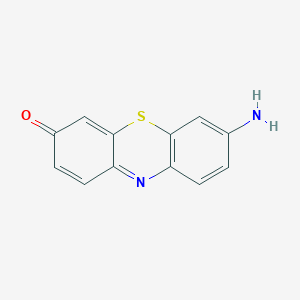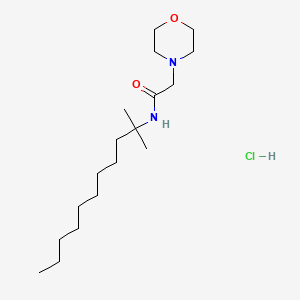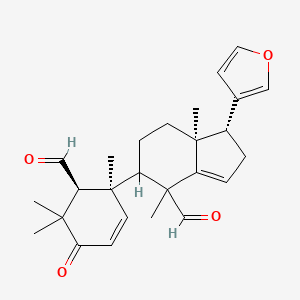
Dysobindialdehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dysobindialdehyde is a naturally occurring compound known for its unique chemical structure and properties It is a dialdehyde, meaning it contains two aldehyde functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dysobindialdehyde can be synthesized through several methods. One common approach involves the oxidation of specific precursor compounds using oxidizing agents such as potassium iodate or potassium periodate . The reaction conditions typically include controlled temperature and pH to ensure the selective formation of the dialdehyde groups.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of microwave irradiation has also been explored to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: Dysobindialdehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde groups into carboxylic acids.
Reduction: Reduction reactions can transform the aldehyde groups into primary alcohols.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming imines or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Amines or hydrazines under mild heating.
Major Products Formed:
Oxidation: Corresponding dicarboxylic acids.
Reduction: Corresponding diols.
Substitution: Imines or hydrazones.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a cross-linking agent in protein and enzyme studies.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of dyes, resins, and other industrial chemicals
Mécanisme D'action
The mechanism by which dysobindialdehyde exerts its effects is primarily through its reactive aldehyde groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, leading to cross-linking or modification of proteins and enzymes. This reactivity underlies its applications in biological and industrial processes .
Comparaison Avec Des Composés Similaires
Glutaraldehyde: Another dialdehyde with similar cross-linking properties but higher toxicity.
Glyoxal: A simpler dialdehyde used in similar applications but with different reactivity profiles.
Uniqueness: Dysobindialdehyde is unique due to its specific structure, which allows for selective reactions and applications. Its lower toxicity compared to glutaraldehyde makes it a more attractive option for certain biological and industrial uses .
Propriétés
Numéro CAS |
90365-38-1 |
|---|---|
Formule moléculaire |
C26H32O4 |
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
(1R,7aS)-5-[(1R,6S)-6-formyl-1,5,5-trimethyl-4-oxocyclohex-2-en-1-yl]-1-(furan-3-yl)-4,7a-dimethyl-2,5,6,7-tetrahydro-1H-indene-4-carbaldehyde |
InChI |
InChI=1S/C26H32O4/c1-23(2)21(14-27)25(4,12-9-22(23)29)20-8-11-24(3)18(17-10-13-30-15-17)6-7-19(24)26(20,5)16-28/h7,9-10,12-16,18,20-21H,6,8,11H2,1-5H3/t18-,20?,21+,24-,25+,26?/m0/s1 |
Clé InChI |
JWGQKNZMLQGBGX-OEYXIPNUSA-N |
SMILES isomérique |
C[C@@]12CCC(C(C1=CC[C@H]2C3=COC=C3)(C)C=O)[C@]4(C=CC(=O)C([C@H]4C=O)(C)C)C |
SMILES canonique |
CC1(C(C(C=CC1=O)(C)C2CCC3(C(CC=C3C2(C)C=O)C4=COC=C4)C)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


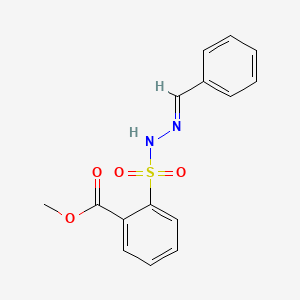
![4-amino-5-chloro-N-[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]-2-(2-hydroxyethoxy)benzamide](/img/structure/B12721670.png)

